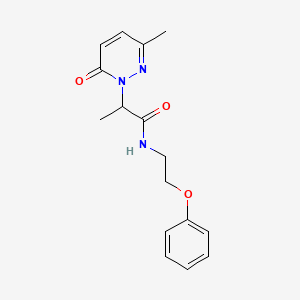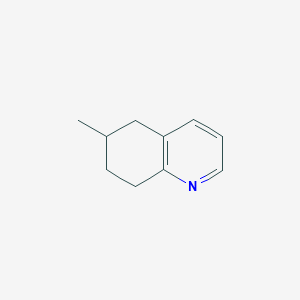
6-Methyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,6,7,8-tetrahydroquinoline: is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline
Mechanism of Action
Mode of Action
Other tetrahydroquinolines have been found to interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Without specific information on 6-Methyl-5,6,7,8-tetrahydroquinoline, it’s difficult to determine the exact biochemical pathways it affects. Tetrahydroquinolines in general have been found to interact with various biochemical pathways, depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative.
Molecular Mechanism
Other tetrahydroquinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction , which is a [4+2] cycloaddition reaction between an aromatic imine and an electron-rich olefin under the catalysis of Lewis or Brønsted acids . Another method involves the reduction of quinoline derivatives using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of quinoline or its derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form decahydroquinoline.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation using Pd/C as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological processes and as a precursor for biologically active compounds.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- Tetrahydroisoquinoline
Comparison: 6-Methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific methyl substitution at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives . This substitution can enhance its antiproliferative properties and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVNAAQHRKISQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
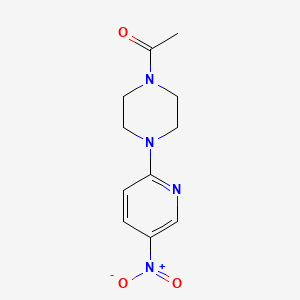

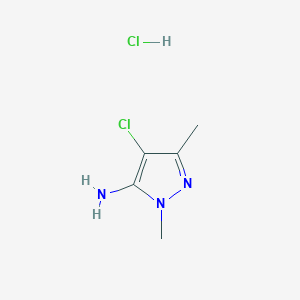
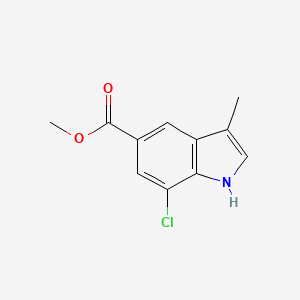
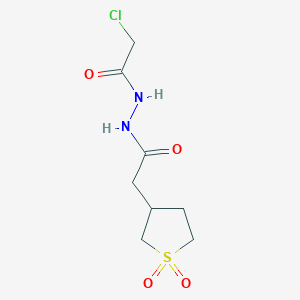
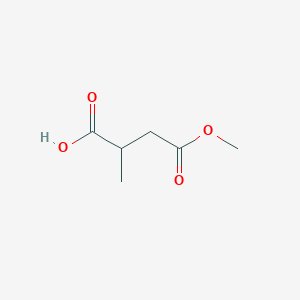

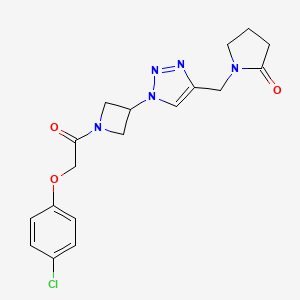
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2641775.png)
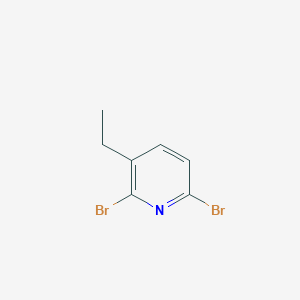
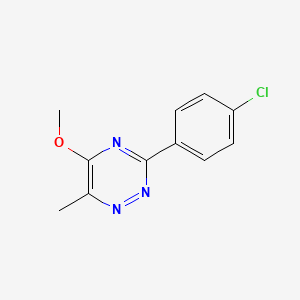
![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2641781.png)
